Tetrahydrofuran-3-carbaldehyde oxime

Description

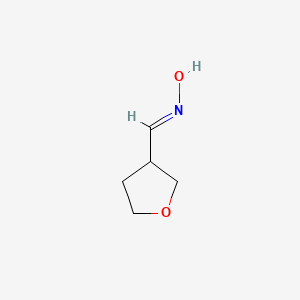

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-(oxolan-3-ylmethylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-6-3-5-1-2-8-4-5/h3,5,7H,1-2,4H2/b6-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVDJDYHRFRZNM-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCC1/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tetrahydrofuran 3 Carbaldehyde Oxime and Precursor Compounds

Preparation of Tetrahydrofuran-3-carbaldehyde (B41593): Strategies and Precursors

The formation of the Tetrahydrofuran-3-carbaldehyde scaffold is a critical first step. Research has focused on developing synthetic routes from both renewable feedstocks and through precise oxidative reactions.

The chemical industry's shift towards sustainability has spurred interest in converting biomass into valuable platform chemicals. Carbohydrates, being among the most abundant renewable resources, can be transformed into furan (B31954) derivatives like 5-Hydroxymethylfurfural (HMF). HMF and its derivatives, such as tetrahydrofuran-diols, serve as key starting materials for a variety of heterocyclic compounds.

A viable pathway to tetrahydrofuran-based aldehydes begins with compounds like 1,2,4-trihydroxybutane, which can be derived from carbohydrates. Through an acid-catalyzed cyclization, 1,2,4-trihydroxybutane can be converted into 3-hydroxy-tetrahydrofuran, the direct precursor to Tetrahydrofuran-3-carbaldehyde. google.com This process represents a crucial link between renewable feedstocks and the synthesis of functionalized tetrahydrofuran (B95107) rings.

Another important precursor, Tetrahydrofuran-2,5-diol (THF-diol), can be synthesized from HMF or through methods like the oxidative cyclization of 1,5-dienes. tsijournals.comacs.org These diols can then be further transformed into the corresponding aldehydes. tsijournals.com While much of the research in this area has focused on the 2,5-disubstituted tetrahydrofuran ring, the underlying principles of utilizing biomass-derived furans and diols are central to the green synthesis of various tetrahydrofuran isomers, including the 3-substituted variant.

The conversion of precursor alcohols, such as 3-hydroxy-tetrahydrofuran, into the target aldehyde requires a controlled oxidation step. The primary challenge is to achieve selective oxidation of the alcohol to an aldehyde without further oxidation to a carboxylic acid. Modern synthetic methods employ specific catalytic systems to ensure high yields and selectivity.

A prominent method for this transformation is the use of 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like trichloroisocyanuric acid (TCCA). google.com This system is highly effective for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. In the synthesis of the related compound 3-oxo-tetrahydrofuran, 3-hydroxy-tetrahydrofuran is oxidized with high efficiency. google.com This same catalytic system can be adapted for the synthesis of Tetrahydrofuran-3-carbaldehyde from a suitable precursor like 3-(hydroxymethyl)tetrahydrofuran. The reaction is typically conducted at low temperatures (e.g., -10°C to 0°C) in a suitable organic solvent, such as dichloromethane (B109758), to achieve high yields, often exceeding 90%. google.com

| Precursor | Target Compound | Key Reagents/Catalysts | Significance | Reference |

|---|---|---|---|---|

| 1,2,4-Trihydroxybutane | 3-Hydroxy-tetrahydrofuran | p-Toluenesulfonic acid (PTSA) | Connects carbohydrate-derived feedstocks to the immediate precursor of the target aldehyde. | google.com |

| 3-Hydroxy-tetrahydrofuran | 3-Oxo-tetrahydrofuran (related ketone) | TEMPO, Trichloroisocyanuric acid (TCCA) | Demonstrates a highly efficient and selective method for oxidizing the THF ring at the 3-position. | google.com |

| Tetrahydrofuran-diol (THF-diol) | Tetrahydrofuran-2,5-dicarbaldehyde | Controlled oxidizing agent | Illustrates the conversion of biomass-derived diols into diformyl-tetrahydrofuran. | tsijournals.com |

Classical Condensation Reactions for Oxime Formation

The conversion of an aldehyde to an oxime is a fundamental condensation reaction in organic chemistry. It involves the reaction of the carbonyl group with hydroxylamine (B1172632), typically supplied as its hydrochloride salt, to form a carbon-nitrogen double bond (>C=N-OH). ncert.nic.in

The standard procedure for oximation involves reacting the aldehyde with hydroxylamine hydrochloride. researchgate.net Since this reaction releases HCl, a base is typically added to neutralize the acid and liberate the free hydroxylamine, which is the active nucleophile. Common bases used for this purpose include sodium acetate, pyridine, or potassium carbonate. researchgate.netresearchgate.net

Optimization of the reaction conditions can significantly improve yield and reaction time. For instance, the reaction can be performed in various solvents, such as methanol (B129727) or ethanol (B145695), often with heating. researchgate.net One highly efficient, green chemistry approach involves the solvent-free grinding of the aldehyde, hydroxylamine hydrochloride, and a solid catalyst at room temperature. nih.gov This "grindstone chemistry" method can lead to quantitative yields of the corresponding oxime in as little as 1.5 to 3 minutes. nih.gov Alternatively, biphasic solvent systems, such as water/1-butanol, have been used to facilitate the reaction and subsequent separation of the product. rsc.org

The choice of solvent and catalyst has a profound impact on the efficiency and environmental footprint of oxime synthesis. While traditional methods often use organic solvents like ethanol or pyridine, modern approaches emphasize the use of greener alternatives or the elimination of solvents altogether. researchgate.netijprajournal.com Water has been explored as a benign solvent, and solvent-free conditions are often preferred to minimize waste. nih.govijprajournal.com

A wide range of catalysts can be employed to facilitate the condensation. The reaction is generally catalyzed by either mild acid or base, which assists in the rate-determining dehydration of the carbinolamine intermediate. researchgate.net Various solid catalysts have been shown to be effective, offering advantages in terms of reusability and ease of separation. Examples include:

Metal Oxides: Bismuth(III) oxide (Bi₂O₃) and Zinc oxide (ZnO) have been used under solvent-free conditions. nih.gov

Basic Catalysts: Calcium oxide (CaO) and potassium carbonate (K₂CO₃) are effective, particularly in solvent-free or methanolic systems. researchgate.netijprajournal.com

Solid Acids: Nanostructured pyrophosphates and TiO₂/SO₄²⁻ have been reported as efficient reusable heterogeneous catalysts. researchgate.netresearchgate.net

Natural Acids: Organic acids such as oxalic acid have been used as catalysts in solvents like acetonitrile (B52724), achieving high yields. ijprajournal.com

| Catalyst | Solvent | Key Conditions | Advantages | Reference |

|---|---|---|---|---|

| Bi₂O₃ | Solvent-free | Grinding at room temp. | Rapid (1.5-3 min), high yield, green method. | nih.gov |

| Potassium Carbonate (K₂CO₃) | Methanol | Reflux | Common, effective base-catalyzed method. | researchgate.netresearchgate.net |

| Oxalic Acid | Acetonitrile | Reflux | Use of a natural acid catalyst, high yields (90-95%). | ijprajournal.com |

| Nanostructured Pyrophosphate | Solvent-free | Microwave irradiation | High yields, short reaction times, reusable catalyst. | researchgate.net |

| None (Self-catalyzed) | Water/1-Butanol | Room temp. | Environmentally benign solvent system, rapid reaction. | rsc.org |

The carbon-nitrogen double bond of an oxime restricts rotation, leading to the possibility of geometric isomerism. For an aldoxime like Tetrahydrofuran-3-carbaldehyde oxime, two isomers, designated as E and Z, can exist. The synthesis of oximes often results in a mixture of these isomers. acs.orgresearchgate.net The specific ratio of E to Z isomers can be influenced by the reaction conditions, particularly temperature, which affects the thermodynamic equilibrium between the two forms. researchgate.net

Controlling the stereochemical outcome is a significant aspect of synthesis. In some cases, specific catalysts may favor the formation of one isomer over the other; for example, the use of a nanostructured pyrophosphate catalyst has been reported to produce a Z/E ratio of approximately 86:14 to 90:10. researchgate.net

Post-synthesis methods can also be employed to control the isomer ratio. One effective technique for converting a mixture of E and Z isomers to a single, desired isomer involves treating a solution of the mixture with an anhydrous protic acid (like HCl) or a Lewis acid. google.com This process can lead to the selective precipitation of one isomer as an immonium salt. Subsequent neutralization of this salt yields the oxime in a highly isomerically pure form (e.g., >98% E isomer). google.com Furthermore, it is sometimes possible to devise distinct synthetic pathways that selectively yield either the E or the Z isomer in high purity from the outset. tsijournals.com

Advanced Synthetic Routes to Tetrahydrofuran-3-carbaldehyde Oxime Derivatives

Advanced synthetic strategies provide versatile and efficient pathways to a wide array of oxime derivatives, including those of Tetrahydrofuran-3-carbaldehyde oxime. These methods often leverage the unique reactivity of metal catalysts or the clean energy of light to facilitate transformations that are difficult to achieve through traditional means. Such approaches are crucial for functionalizing the oxime moiety, leading to the creation of complex molecules like oxime ethers and various nitrogen-containing heterocycles. researchgate.netnih.gov

The functionalization of oximes through metal-based catalysis is a cornerstone of modern organic synthesis, offering diverse routes to oxime derivatives. researchgate.netnih.gov Transition metals like palladium, copper, rhodium, and iron are frequently employed to mediate or catalyze these transformations, which can range from cross-coupling reactions to intricate cyclization cascades. acs.orgresearchgate.net

One prominent strategy involves the palladium-catalyzed cyclization of olefinic oxime derivatives. In this process, an alkylideneaminopalladium species is generated through the oxidative addition of an oxime to a Pd(0) complex. researchgate.net This intermediate can then undergo an intramolecular Heck-type amination, reacting with an olefinic moiety within the same molecule to form various nitrogen-containing heterocycles. researchgate.net

Copper catalysis has also proven effective, particularly in oxidative coupling reactions. An efficient copper(I)-catalyzed oxidative tetrahydrofuranylation of oximes, for instance, allows for the direct coupling of various ketoximes and aldoximes with tetrahydrofuran (THF) to yield O-tetrahydrofuran-2-yl oxime ethers in high yields. researchgate.net This method is valued for its good functional group tolerance. researchgate.net Similarly, copper-catalyzed coupling of oxime acetates with aldehydes provides a novel route to highly substituted pyridines. researchgate.net

Iron and rhodium catalysts are utilized in cyclization reactions to construct complex molecular frameworks. A notable iron-catalyzed cyclization of ketoxime carboxylates with N,N-dialkylanilines enables the modular synthesis of diverse pyridines under mild conditions. researchgate.net This reaction proceeds via the cleavage of the N-O bond in the oxime, initiated by the iron catalyst. researchgate.net Rhodium(III)-catalyzed annulation reactions involving C-H activation have also been developed to construct complex azafluorenone frameworks from acetophenone (B1666503) oxime ethers. researchgate.net

The table below summarizes selected metal-catalyzed reactions for the synthesis of oxime derivatives, highlighting the versatility of these methods.

| Catalyst System | Oxime Substrate Type | Reagent(s) | Product Type | Yield | Ref. |

| Pd(PPh₃)₄ / Et₃N | Olefinic O-pentafluorobenzoyloximes | DMF | Pyrroles, Pyridines, Isoquinolines | Good to High | researchgate.net |

| Copper(I) | Ketoximes, Aldoximes | THF | O-tetrahydrofuran-2-yl oxime ethers | High | researchgate.net |

| Iron Catalyst | Ketoxime Carboxylates | N,N-dialkylanilines | Substituted Pyridines | Good to High | researchgate.net |

| Rhodium(III) | Acetophenone Oxime Ethers | 3-Acetoxy-1,4-enynes | Azafluorenone Frameworks | Moderate to Good | researchgate.net |

| Cobalt(II) | General Oximes | Halides (Cl⁻, Br⁻, I⁻) | α-halo oxime ethers | 47-86% | acs.org |

Photochemical methods offer a green and sustainable alternative for the synthesis of oxime ethers, often proceeding under mild, catalyst- and additive-free conditions. acs.org These strategies typically utilize visible light, such as blue LEDs, to promote the O-H functionalization of oximes. acs.org

A significant advancement in this area is the direct formation of oxime ethers from oximes and diazo esters under blue light irradiation. acs.org This reaction is notable for its high efficiency, excellent functional group tolerance, and mild conditions, avoiding the need for transition-metal catalysts or high temperatures often required in traditional cross-coupling methods. acs.org The reaction proceeds smoothly for a variety of oxime precursors, including those derived from aliphatic and trifluoromethyl-containing ketones, to produce the corresponding oxime ethers in good yields. acs.org

An interesting extension of this methodology occurs when a cyclic ether like tetrahydrofuran (THF) or 1,4-dioxane (B91453) is used as the solvent. In this scenario, a photochemical three-component reaction takes place, yielding a more complex oxime ether product. acs.org

The mechanism of photosensitized reactions of oxime ethers has also been investigated. Using a photosensitizer, the reaction can be initiated by an electron transfer from the oxime ether, forming a radical cation. nih.gov The subsequent reaction pathway depends on the solvent and the structure of the oxime ether. In non-nucleophilic solvents, the reaction often involves a proton transfer followed by β-cleavage. nih.gov In nucleophilic solvents like methanol, the mechanism can shift to involve a nucleophilic attack on the nitrogen atom. nih.gov

Visible-light-mediated multicomponent reactions have also been developed for the one-pot synthesis of oxime esters. nih.gov Using a photocatalyst like eosin (B541160) Y, aldehydes, anilines, and N-hydroxyphthalimide (NHPI) esters can be combined to generate a wide variety of oxime esters with high efficiency under mild conditions. nih.gov

The table below details examples of photochemical strategies for the synthesis of oxime ethers and esters.

| Light Source | Oxime/Precursor Substrate | Reagent(s) | Solvent | Product | Yield | Ref. |

| Blue LED | Various Aldoximes & Ketoximes | Diazo Esters | Dichloromethane (DCM) | Oxime Ethers | 61-95% | acs.org |

| Blue LED | (E)-nicotinaldehyde oxime | Diazo Ester | Tetrahydrofuran (THF) | Three-component product | Good | acs.org |

| Blue LEDs (5W x2) | Benzaldehyde, Aniline | N-hydroxyphthalimide (NHPI) butyrate (B1204436) ester | Acetonitrile | Oxime Ester | High | nih.gov |

| UV Light (>310 nm) | Polyphthalaldehydes with oxime ether terminals | None | Chloroform (CHCl₃) | Photo-depolymerization products | N/A | nii.ac.jp |

Chemical Reactivity and Mechanistic Investigations of Tetrahydrofuran 3 Carbaldehyde Oxime

Reductive Transformations of the Oxime Moiety

The reduction of the oxime functionality in tetrahydrofuran-3-carbaldehyde (B41593) oxime provides pathways to valuable amine and hydroxylamine (B1172632) derivatives.

The reduction of oximes to primary amines is a fundamental transformation in organic synthesis. echemi.com For tetrahydrofuran-3-carbaldehyde oxime, this conversion yields (tetrahydrofuran-3-yl)methanamine (B69705), an intermediate used in the synthesis of the neonicotinoid insecticide Dinotefuran. chemicalbook.com Common methods for this reduction include catalytic hydrogenation and the use of metal hydride reagents. jove.com

Catalytic hydrogenation over catalysts like Raney Nickel is an effective method. For instance, tetrahydrofuran-3-carboxaldehyde can be converted to (tetrahydrofuran-3-yl)methanamine in the presence of Raney Ni, ammonia, and hydrogen gas in a methanol (B129727) solution at elevated temperature and pressure, resulting in a near-quantitative yield. chemicalbook.com While this example starts from the aldehyde, the reduction of the corresponding oxime proceeds through a similar imine intermediate. utc.edu Other heterogeneous catalysts, such as those based on palladium, are also highly active for the hydrogenation of oximes to primary amines under mild conditions, even in water. rsc.org

Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are also widely used for the reduction of oximes to primary amines. quora.comstackexchange.com The reaction typically involves the reduction of the C=N bond and subsequent reductive cleavage of the N-O bond. echemi.com However, LiAlH₄ is a powerful and non-selective reagent that can reduce other functional groups present in the molecule. quora.comniscpr.res.in

Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for oxime reduction on their own. niscpr.res.in However, its reactivity can be enhanced by the addition of transition metal salts. For example, NaBH₄ in the presence of copper nanoparticles or copper(II) sulfate (B86663) can effectively reduce oximes to amines. niscpr.res.inresearchgate.net

| Method | Reagents/Catalyst | Product | Key Features |

| Catalytic Hydrogenation | H₂, Raney Ni, NH₃ | (Tetrahydrofuran-3-yl)methanamine | High yield, industrial applicability. chemicalbook.com |

| Catalytic Hydrogenation | H₂, Palladium-based catalyst | Primary Amines | High activity, mild conditions, can be performed in water. rsc.org |

| Hydride Reduction | LiAlH₄ | Primary Amines | Strong, non-selective reagent. quora.comstackexchange.com |

| Modified Hydride Reduction | NaBH₄ / Nano Cu / Charcoal | Primary Amines | Selective reduction, high yields. researchgate.net |

| Modified Hydride Reduction | NaBH₄ / CuSO₄ | Primary and Secondary Amines | Inexpensive, reactivity similar to catalytic hydrogenation. niscpr.res.in |

The reduction of oximes can also be controlled to yield N-monosubstituted hydroxylamines, which are valuable compounds in pharmaceutical and agrochemical synthesis. acs.orgmdpi.com This transformation requires the selective reduction of the C=N double bond without cleavage of the weaker N-O bond. researchgate.net

A general and effective method for the synthesis of N-monosubstituted hydroxylamines from aliphatic oximes is the reaction with diborane (B8814927) (B₂H₆) in tetrahydrofuran (B95107) (THF). acs.orgacs.org The reaction proceeds through an intermediate that, upon hydrolysis, yields the corresponding hydroxylamine in good yields (50-90%). acs.org This method is particularly useful as it avoids the formation of amine byproducts that can occur with other reduction methods. acs.org

Catalytic hydrogenation can also be employed for the synthesis of hydroxylamines from oximes, with the selectivity being highly dependent on the catalyst and reaction conditions. For example, hydrogenation of 2-indanone (B58226) oxime over a 5% Platinum on carbon (Pt/C) catalyst in the presence of acid yields the corresponding hydroxylamine, whereas a Palladium on carbon (Pd/C) catalyst under the same conditions leads to the amine. mdpi.com The use of acid is often necessary to obtain the hydroxylamine as a stable salt. mdpi.com

| Method | Reagents/Catalyst | Product | Key Features |

| Diborane Reduction | Diborane (B₂H₆), THF | N-monosubstituted hydroxylamines | General method for aliphatic oximes, good yields. acs.org |

| Catalytic Hydrogenation | H₂, Pt/C, Acid | N-substituted hydroxylamines | Catalyst-dependent selectivity. mdpi.com |

In molecules containing multiple reducible functional groups, the chemoselective reduction of an oxime can be challenging. The choice of reducing agent and reaction conditions is crucial to avoid unwanted side reactions.

For instance, catalytic hydrogenation, while effective for oxime reduction, can be nonselective in the presence of other easily reducible groups like aldehydes or nitro groups. jove.com In such cases, metal hydride reductions may offer better chemoselectivity. However, a strong reagent like LiAlH₄ will reduce a wide range of functional groups. quora.com

Milder and more selective reagents are often required. The use of sodium borohydride in combination with transition metal salts, such as copper nanoparticles, has been shown to be an efficient protocol for the selective reduction of oximes. researchgate.net This system can, for example, reduce α,β-unsaturated oximes to the corresponding allylic amines with high regioselectivity. researchgate.net

The reduction of oxime ethers is another strategy to consider, as it can be complicated by the need for selective reduction of the C=N bond without cleaving the N-O bond. nih.gov While traditional methods often rely on stoichiometric borohydrides, recent advances have focused on catalytic methods. nih.gov

Cleavage and Regeneration of Carbonyl Compounds from Tetrahydrofuran-3-carbaldehyde Oxime

Oximes are frequently used as protecting groups for aldehydes and ketones. nih.govtandfonline.com Therefore, the regeneration of the parent carbonyl compound from the oxime is a critical step in many synthetic sequences. This can be achieved through various oxidative or hydrolytic methods. nih.gov

Oxidative cleavage, or deoximation, provides a mild and efficient way to convert oximes back to their corresponding carbonyl compounds. researchgate.net A variety of oxidizing agents have been developed for this purpose to avoid the harsh conditions of traditional hydrolytic methods. nih.gov

One such method involves the use of chromous acetate in a buffered solution to cleave oxime O-acetates, regenerating the ketone under mild conditions. acs.org This method is particularly useful for sensitive substrates.

Hypervalent iodine reagents, such as Dess-Martin periodinane and phenyl iodonium (B1229267) (III) diacetate (PIDA), are also effective for the oxidative cleavage of oximes. nih.gov These reagents offer the advantages of mild reaction conditions and often overcome issues like long reaction times and the formation of over-oxidized products. nih.gov

Other oxidative systems that have been successfully employed for deoximation include:

Periodic acid under solvent-free conditions, which offers a rapid reaction and simple workup. tandfonline.com

N-bromosaccharin or N-bromophthalimide under microwave irradiation, which features short reaction times and high chemoselectivity. organic-chemistry.orgscielo.br

Hydrogen peroxide in the presence of various catalysts, providing a green and waste-free protocol. nih.govlookchem.com

Oxygen as the terminal oxidant in the presence of catalysts like FeCl₃/TEMPO. globethesis.com

| Oxidizing Agent/System | Conditions | Key Features |

| Chromous Acetate | Buffered solution | Mild conditions, suitable for sensitive substrates. acs.org |

| Dess-Martin Periodinane / PIDA | - | Mild conditions, avoids over-oxidation. nih.gov |

| Periodic Acid | Solvent-free | Rapid reaction, simple workup. tandfonline.com |

| N-bromosaccharin / N-bromophthalimide | Microwave irradiation | Short reaction times, high chemoselectivity. organic-chemistry.orgscielo.br |

| Hydrogen Peroxide / Catalyst | Various | Green and waste-free. nih.govlookchem.com |

| Oxygen / FeCl₃/TEMPO | - | Utilizes air as the oxidant. globethesis.com |

The traditional method for oxime cleavage is hydrolysis under acidic conditions. nih.gov However, this often requires strong acids and can lead to low yields due to the formation of byproducts. nih.gov

To overcome these limitations, milder hydrolytic methods have been developed. For example, cupric chloride dihydrate (CuCl₂·2H₂O) can act as an efficient and recoverable promoter for the hydrolysis of oximes in a mixed solvent of acetonitrile (B52724) and water. organic-chemistry.orgorganic-chemistry.org This method proceeds under relatively mild conditions and is applicable to a wide range of oximes, preserving acid-sensitive groups. organic-chemistry.org The cupric salt can be recovered and reused, making the process more environmentally friendly. organic-chemistry.org

Another approach involves the use of iodine in an aqueous surfactant system, which catalyzes the deprotection of oximes under neutral conditions. organic-chemistry.org

| Method | Reagents/Catalyst | Key Features |

| Traditional Acid Hydrolysis | Strong acids (e.g., HCl, H₂SO₄) | Harsh conditions, potential for low yields and byproducts. nih.gov |

| Promoter-Assisted Hydrolysis | CuCl₂·2H₂O | Mild, efficient, high yields, recoverable promoter. organic-chemistry.orgorganic-chemistry.org |

| Catalytic Hydrolysis | I₂ in aqueous surfactant | Neutral conditions. organic-chemistry.org |

Rearrangement Reactions of the Oxime Moiety

The Beckmann rearrangement is a well-established reaction in organic chemistry that converts an oxime functional group into a substituted amide, typically under acidic conditions. wikipedia.org This rearrangement is named after the German chemist Ernst Otto Beckmann. wikipedia.org For aldoximes, such as Tetrahydrofuran-3-carbaldehyde oxime, this transformation would theoretically yield a primary amide, in this case, N-(tetrahydrofuran-3-yl)formamide. The reaction is envisioned to proceed through the protonation of the oxime's hydroxyl group, which is then eliminated as water. organic-chemistry.org This is followed by the migration of the group anti-periplanar to the departing leaving group on the nitrogen atom. wikipedia.orgorganic-chemistry.org

The mechanism involves the formation of an electropositive nitrogen atom which initiates an alkyl migration. organic-chemistry.org The N-O bond cleavage occurs simultaneously with the migration, avoiding the formation of a free nitrene. organic-chemistry.org While the rearrangement of ketoximes is stereospecific, the reaction with aldoximes can proceed without stereospecificity in the solution phase. wikipedia.org

A variety of reagents and conditions have been developed to promote the Beckmann rearrangement, offering alternatives to strongly acidic media. wikipedia.org These "variants" can provide milder reaction conditions and may be applicable to sensitive substrates. audreyli.com Common reagents include phosphorus pentachloride, thionyl chloride, and tosyl chloride. wikipedia.org A notable variant employs a complex formed by 2,4,6-trichloro wikipedia.orgmasterorganicchemistry.comd-nb.infotriazine (cyanuric chloride) and N,N-dimethylformamide (DMF), which facilitates the rearrangement at room temperature. audreyli.com This method is effective for both ketoximes and aldoximes. audreyli.com The proposed mechanism for this variant involves the formation of a Vilsmeier-Haack-type complex that activates the oxime's hydroxyl group, leading to rearrangement. audreyli.com

Another approach involves organo-mediated Beckmann rearrangements, which offer high efficiency and straightforward procedures. nih.gov For instance, tosyl chloride (TsCl) has been used as a promoter in these reactions. nih.gov Computational and experimental studies have provided insight into the self-propagating catalytic cycles of these organic-based promoters. nih.gov

Table 1: Selected Reagents for Beckmann Rearrangement and its Variants

| Reagent/Catalyst System | Typical Conditions | Product from Tetrahydrofuran-3-carbaldehyde oxime |

| Strong Protic Acids (e.g., H₂SO₄, PPA) | Elevated temperatures | N-(tetrahydrofuran-3-yl)formamide |

| Phosphorus Pentachloride (PCl₅) | Inert solvent | N-(tetrahydrofuran-3-yl)formamide |

| Thionyl Chloride (SOCl₂) | Inert solvent, often with a base | N-(tetrahydrofuran-3-yl)formamide |

| Tosyl Chloride (TsCl) | Base (e.g., pyridine, Et₃N) | N-(tetrahydrofuran-3-yl)formamide |

| 2,4,6-Trichloro wikipedia.orgmasterorganicchemistry.comd-nb.infotriazine (TCT) / DMF | Room temperature | N-(tetrahydrofuran-3-yl)formamide |

Functional Group Interconversions and Derivatization at the Oxime and Tetrahydrofuran Moieties

The dehydration of aldoximes is a direct and convenient route to synthesize nitriles, which are valuable precursors for other functional groups like carboxylic acids, amides, and amines. nih.govviirj.org This transformation applied to Tetrahydrofuran-3-carbaldehyde oxime yields Tetrahydrofuran-3-carbonitrile. A wide array of reagents has been developed to facilitate this conversion under mild conditions, avoiding the harshness of traditional methods. nih.govresearchgate.net

One effective method utilizes 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govresearchgate.net This reaction proceeds smoothly at room temperature in solvents such as dichloromethane (B109758) (CH₂Cl₂), tetrahydrofuran (THF), or dimethylformamide (DMF). nih.gov An alternative reagent, 1H-benzotriazol-1-yl-4-methylbenzenesulfonate (Bt-OTs), has also been investigated to avoid the formation of hexamethylphosphoramide, a byproduct of the BOP reagent. nih.gov

Other methodologies for aldoxime dehydration include the use of:

N-(p-Toluenesulfonyl)imidazole (TsIm) in a solvent like acetonitrile, which provides excellent yields in very short reaction times. researchgate.net

p-Toluenesulfonyl chloride (TsCl) with a mild base such as triethylamine (B128534) in dichloromethane. viirj.org This reaction can sometimes lead to the nitrile as a major product even when attempting to synthesize the tosyl oxime. viirj.org

2,4,6-trichloro wikipedia.orgmasterorganicchemistry.comd-nb.infotriazine (TCT) in DMF, which can also be applied to convert aldoximes directly into nitriles. audreyli.com

The choice of dehydrating agent can be crucial, and comparative studies have shown that reagents like TsIm and acetic anhydride (B1165640) can be highly effective for this transformation. researchgate.net

Table 2: Reagents for the Dehydration of Tetrahydrofuran-3-carbaldehyde Oxime to Tetrahydrofuran-3-carbonitrile

| Dehydrating Agent | Base/Solvent | Typical Conditions |

| BOP Reagent | DBU / CH₂Cl₂, THF, or DMF | Room Temperature |

| TsIm | Acetonitrile | Room Temperature |

| TsCl | Et₃N / CH₂Cl₂ | Room Temperature to Reflux |

| Acetic Anhydride (Ac₂O) | Pyridine or heat | Elevated Temperature |

| TCT | DMF | Room Temperature |

The hydroxyl group of the oxime moiety in Tetrahydrofuran-3-carbaldehyde oxime can be readily derivatized through etherification, a process known as O-alkylation. This reaction yields oxime ethers, which are important intermediates in organic synthesis. The general strategy for O-alkylation involves the deprotonation of the oxime's hydroxyl group with a base to form an oximate anion, which then acts as a nucleophile, attacking an alkylating agent.

Commonly, this is achieved by treating the oxime with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a suitable base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). The choice of base and solvent can influence the reaction's efficiency.

Alternatively, O-alkylation can be performed under phase-transfer catalysis conditions, which is particularly useful for reactions involving inorganic bases. researchgate.net Reactions of oximes with epoxides, in the presence of a base, can also lead to O-alkylation, affording β-hydroxy oxime ethers. researchgate.net Lewis acid catalysts have also been employed in the reaction of oximes with epoxides to yield O-alkylation products. researchgate.net

While O-alkylation is the more common reaction pathway for oximes, N-alkylation can also occur under certain conditions, leading to the formation of nitrones. Nitrones are valuable 1,3-dipoles used in cycloaddition reactions for the synthesis of heterocyclic compounds.

The reaction of oximes with epoxides, particularly under basic catalysis, has been shown to yield not only O-alkylated products but also N-alkyl derivatives (nitrones). researchgate.net The ratio of O- to N-alkylation can be influenced by the reaction conditions, the structure of the oxime, and the epoxide used. researchgate.net For Tetrahydrofuran-3-carbaldehyde oxime, reaction with an epoxide like propylene (B89431) oxide in the presence of a base could potentially yield the corresponding N-(2-hydroxypropyl) nitrone alongside the O-alkylated isomer.

Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond where the nitrogen atom is connected to an aryl or alkyl group. wjpsonline.com They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. wjpsonline.comnih.govnih.gov The formation of Tetrahydrofuran-3-carbaldehyde oxime itself is a condensation reaction, analogous to Schiff base formation, where the primary amine is hydroxylamine (NH₂OH) and the carbonyl compound is Tetrahydrofuran-3-carbaldehyde.

The mechanism of this formation involves a nucleophilic attack by the amine's nitrogen on the carbonyl carbon, followed by the formation of an unstable carbinolamine intermediate. nih.govijacskros.com This intermediate then undergoes dehydration, typically catalyzed by acid or base, to form the C=N double bond of the oxime. nih.govijacskros.com This reaction is generally reversible. nih.gov

While the oxime itself does not typically undergo further reactions to form a traditional Schiff base, the term can be broadly associated with the initial condensation reaction that creates the C=N functionality of the oxime. The synthesis of various Schiff bases is often a straightforward one-pot reaction, and similar principles apply to the synthesis of oximes from their corresponding aldehydes. wjpsonline.com

Cycloaddition and Annulation Reactions Involving the Oxime Component

The oxime group of Tetrahydrofuran-3-carbaldehyde oxime is a versatile handle for constructing various heterocyclic systems through cycloaddition and annulation reactions. Depending on the reaction conditions and partners, the oxime can engage in [2+2], [3+2], and formal [4+2] cycloadditions, leading to the formation of four, five, and six-membered rings, respectively.

The synthesis of azetidines, valuable four-membered nitrogen-containing heterocycles, can be achieved via the aza Paternò-Büchi reaction, which is a [2+2] photocycloaddition between an imine equivalent and an alkene. nih.govchemrxiv.orgrsc.org While historically challenging, recent advancements have enabled the use of acyclic oximes in these transformations, particularly through visible-light-mediated triplet energy transfer catalysis. nih.govchemrxiv.orgspringernature.com This approach overcomes previous limitations associated with the photoreactivity of acyclic imine precursors. chemrxiv.org

In this process, a photocatalyst, typically an iridium complex, absorbs visible light and transfers its triplet energy to the oxime. youtube.com This excited-state oxime then engages with an alkene in a stepwise [2+2] cycloaddition to furnish the azetidine (B1206935) ring. nih.govyoutube.com The reaction's success is often dependent on matching the frontier molecular orbital energies of the alkene and the oxime to promote the desired cycloaddition over competing pathways like alkene dimerization. nih.gov While specific examples employing Tetrahydrofuran-3-carbaldehyde oxime are not prominently documented, the reaction has been successfully applied to a range of acyclic oximes and alkenes, demonstrating its potential for creating highly functionalized and structurally diverse azetidines under mild conditions. nih.govchemrxiv.org The protocol is noted for its operational simplicity and broad functional group tolerance. chemrxiv.org

| Oxime Component | Alkene Partner | Photocatalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Glyoxylate Oxime Derivative | Styrene | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | ~89% | chemrxiv.org |

| 2-Isoxazoline-3-carboxylate | α-Methylstyrene | Ir(ppy)3 | High | nih.govresearchgate.net |

| Acyclic Aliphatic Oxime | Electron-rich Alkene | Iridium complex | Varies | nih.gov |

The most prominent reaction of aldoximes like Tetrahydrofuran-3-carbaldehyde oxime is the 1,3-dipolar cycloaddition to form five-membered heterocycles. youtube.com Specifically, the oxime can be converted in situ into a nitrile oxide, a reactive 1,3-dipole. wikipedia.orgorganic-chemistry.org This intermediate readily undergoes a [3+2] cycloaddition with a dipolarophile, typically an alkene or alkyne, to yield isoxazolines or isoxazoles, respectively. wikipedia.orgrsc.org

The generation of the nitrile oxide from the parent aldoxime is a critical step and can be achieved using various oxidants. nih.gov Modern methods favor green and efficient protocols, such as the use of hypervalent iodine reagents (e.g., diacetoxyiodobenzene), or systems like NaCl/Oxone, which allow the reaction to proceed under mild conditions with a broad substrate scope, including aliphatic aldoximes. organic-chemistry.orgnih.govmdpi.com The reaction is highly versatile and tolerates a wide range of functional groups on both the nitrile oxide precursor and the alkene. nih.gov This transformation is a powerful tool for constructing the isoxazoline (B3343090) core, which is a key intermediate in the synthesis of more complex molecules like β-hydroxycarbonyl compounds. wikipedia.org

| Oxime Type | Oxidant/Reagent | Dipolarophile | Product | Reference |

|---|---|---|---|---|

| Aliphatic/Aromatic Aldoximes | NaCl/Oxone | Alkenes | Isoxazolines | nih.gov |

| Various Aldoximes | Diacetoxyiodobenzene (DIB) | Dimethyl-2-methylene glutarate | Isoxazoline carboxylates | mdpi.com |

| Aldoximes | [Hydroxy(tosyloxy)iodo]benzene (HTIB) | Alkenes | Isoxazolines | nih.gov |

| Aldoximes | tert-Butyl hypoiodite (B1233010) (t-BuOI) | Alkenes | Isoxazolines | organic-chemistry.org |

Tetrahydrofuran-3-carbaldehyde oxime is also a suitable substrate for formal [4+2] cycloaddition reactions to generate six-membered heterocyclic systems like 1,3-benzoxazines. A notable example is the visible-light-catalyzed reaction between oximes and o-hydroxybenzyl alcohols. rsc.orgrsc.org This transformation proceeds under mild, organocatalytic conditions and demonstrates excellent functional group compatibility, with aliphatic aldehyde oximes successfully participating in the reaction. rsc.org

The proposed mechanism involves the photoisomerization of the oxime under visible light via energy transfer. rsc.orgrsc.org This is followed by a domino sequence involving dehydration to form an o-quinone methide (o-QM) from the alcohol, nucleophilic attack of the oxime onto the o-QM, cyclization, and finally, isomerization to yield the stable 1,3-benzoxazine product. rsc.org This method provides a sustainable and metal-free route to a diverse array of substituted 1,3-benzoxazines. rsc.org The reaction scope has been shown to include aliphatic oximes derived from cyclopentane, highlighting the applicability to substrates structurally similar to Tetrahydrofuran-3-carbaldehyde oxime. rsc.org

| Oxime Substrate | o-Hydroxybenzyl Alcohol Partner | Yield (%) |

|---|---|---|

| Benzaldehyde oxime | 2-(Hydroxy(phenyl)methyl)phenol | 75 |

| 4-Methoxybenzaldehyde oxime | 2-(Hydroxy(phenyl)methyl)phenol | 81 |

| Cyclopentanecarbaldehyde oxime | 2-(Hydroxy(phenyl)methyl)phenol | 55 |

| 3-Phenylprop-2-yn-1-al oxime | 2-(Hydroxy(phenyl)methyl)phenol | 41 |

Metal-Catalyzed Cross-Coupling Reactions of Oxime Derivatives

While the oxime functional group itself is not typically a direct participant in standard cross-coupling reactions, its derivatives, such as O-acyl or O-aryl oximes, are highly versatile building blocks in transition-metal catalysis. rsc.org These derivatives can be readily prepared from Tetrahydrofuran-3-carbaldehyde oxime and can subsequently engage in a variety of powerful C-C and C-N bond-forming reactions.

For instance, O-acyl oximes have been extensively used in palladium- and copper-catalyzed reactions. rsc.org Palladium-catalyzed Heck-type reactions of O-acetyl ketoximes with allylic alcohols have been developed for the synthesis of pyridines. rsc.org This process is believed to proceed through the oxidative addition of the oxime N-O bond to a Pd(0) complex, creating an alkylideneamino-palladium(II) intermediate that facilitates C-C bond formation. rsc.org Similarly, copper catalysis has been employed for the coupling of oxime acetates with aldehydes to generate highly substituted pyridines. researchgate.net

Furthermore, the C-O cross-coupling of oximes with partners like aryl halides or diaryliodonium salts can produce O-aryl oxime ethers. nih.gov Recent developments have showcased dynamic kinetic asymmetric C-O cross-coupling of oximes catalyzed by copper complexes, enabling the synthesis of chiral oxime ethers with high enantioselectivity. nih.gov These methodologies expand the synthetic utility of oximes, allowing the tetrahydrofuran moiety to be coupled with a diverse range of aromatic and vinylic partners, thereby providing access to complex molecular architectures.

Spectroscopic and Structural Elucidation of Tetrahydrofuran 3 Carbaldehyde Oxime and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise information about the atomic connectivity and stereochemistry of Tetrahydrofuran-3-carbaldehyde (B41593) Oxime.

Proton NMR (¹H NMR) is instrumental in identifying the chemical environment of hydrogen atoms within the molecule. For Tetrahydrofuran-3-carbaldehyde Oxime, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the tetrahydrofuran (B95107) ring, the methine proton of the oxime group (CH=N), and the hydroxyl proton (N-OH).

The chemical shift of the methine proton is particularly important for determining the configuration (E/Z isomerism) of the oxime double bond. Typically, aldoximes exist as a mixture of E and Z isomers, which can often be distinguished by NMR. The protons of the tetrahydrofuran ring appear as a series of multiplets, with their chemical shifts and coupling constants providing information about the ring's conformation. The parent tetrahydrofuran molecule exhibits signals around 1.8 ppm and 3.7 ppm. hmdb.cachemicalbook.com In the oxime, the protons on the carbon adjacent to the oxime group (C3) and the ether oxygen (C2 and C5) would be the most deshielded.

Table 1: Predicted ¹H NMR Chemical Shifts for Tetrahydrofuran-3-carbaldehyde Oxime Predicted values are based on typical shifts for tetrahydrofuran and aldoxime moieties.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-OH | 8.0 - 10.0 | broad singlet |

| CH=N | 7.5 (E-isomer), 6.8 (Z-isomer) | singlet |

| Ring Protons (C2, C5) | 3.6 - 4.0 | multiplet |

| Ring Proton (C3) | 2.8 - 3.2 | multiplet |

| Ring Protons (C4) | 1.9 - 2.2 | multiplet |

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a map of the carbon backbone of the molecule. Each unique carbon atom in Tetrahydrofuran-3-carbaldehyde Oxime gives rise to a distinct signal, confirming the presence of the five-carbon skeleton. The parent tetrahydrofuran ring shows signals at approximately 26 ppm and 68 ppm. chemicalbook.com

The most downfield signal in the ¹³C NMR spectrum is typically that of the oxime carbon (C=N), appearing in the range of 145-155 ppm, a significant shift from the aldehyde carbonyl carbon which appears closer to 200 ppm. The signals for the tetrahydrofuran ring carbons confirm the cyclic ether structure.

Table 2: Predicted ¹³C NMR Chemical Shifts for Tetrahydrofuran-3-carbaldehyde Oxime Predicted values are based on typical shifts for tetrahydrofuran and aldoxime moieties.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=N | 148 - 152 |

| Ring Carbons (C2, C5) | 67 - 72 |

| Ring Carbon (C3) | 35 - 40 |

| Ring Carbon (C4) | 25 - 30 |

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed for a more rigorous structural assignment.

COSY spectra establish proton-proton couplings, allowing for the mapping of adjacent protons. This would be used to trace the connectivity of the protons around the tetrahydrofuran ring, starting from the methine proton at C3.

HSQC spectra correlate directly bonded proton and carbon atoms. This technique unequivocally assigns each carbon signal to its attached proton(s), confirming the assignments made in the 1D ¹H and ¹³C spectra. For example, the carbon signal around 35-40 ppm would show a correlation to the proton signal at 2.8-3.2 ppm, confirming their assignment to the C3 position.

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The FTIR spectrum of Tetrahydrofuran-3-carbaldehyde Oxime is characterized by the disappearance of the strong aldehyde C=O stretching band (typically around 1720 cm⁻¹) and the appearance of bands characteristic of the oxime group.

Key vibrational frequencies include:

A broad O-H stretch from the oxime hydroxyl group, typically found in the 3100-3400 cm⁻¹ region.

A C=N stretch of the oxime group, which appears in the 1600-1680 cm⁻¹ range. researchgate.net

A strong C-O-C stretching vibration from the tetrahydrofuran ether linkage, observed around 1050-1150 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for Tetrahydrofuran-3-carbaldehyde Oxime

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| O-H (Oxime) | Stretching, broad | 3100 - 3400 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=N (Oxime) | Stretching | 1600 - 1680 |

| C-O-C (Ether) | Asymmetric Stretching | 1050 - 1150 |

| N-O (Oxime) | Stretching | 930 - 960 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For Tetrahydrofuran-3-carbaldehyde Oxime (C₅H₉NO₂), the calculated molecular weight is approximately 115.13 g/mol . High-Resolution Mass Spectrometry (HRMS) can determine the exact mass with high precision, allowing for the unambiguous confirmation of the molecular formula.

Electron Ionization (EI) mass spectrometry often leads to characteristic fragmentation patterns that can be used for structural elucidation. The fragmentation of oximes can be complex, but expected pathways for this molecule would include:

Loss of a hydroxyl radical (•OH).

Cleavage of the N-O bond.

Fragmentation of the tetrahydrofuran ring, such as the loss of ethylene (B1197577) (C₂H₄) or formaldehyde (B43269) (CH₂O).

Alpha-cleavage, involving the breaking of the bond between the C3 carbon and the oxime-bearing carbon. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If Tetrahydrofuran-3-carbaldehyde Oxime or one of its derivatives can be crystallized, this technique can provide precise data on bond lengths, bond angles, and torsional angles.

This analysis would definitively establish:

The E/Z configuration of the C=N double bond.

The preferred conformation of the tetrahydrofuran ring in the solid state (e.g., envelope or twist).

Intermolecular interactions, such as hydrogen bonding involving the oxime's hydroxyl group, which dictate the crystal packing.

While X-ray crystallography provides unparalleled detail, obtaining suitable single crystals can be a significant challenge. Currently, there are no publicly available crystal structures for Tetrahydrofuran-3-carbaldehyde Oxime in the searched literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Solvation and Tautomerism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique for investigating the electronic structure of molecules and monitoring changes induced by their environment. For oximes, including derivatives of Tetrahydrofuran-3-carbaldehyde oxime, this method provides significant insights into solute-solvent interactions and the existence of tautomeric equilibria. While specific experimental UV-Vis data for Tetrahydrofuran-3-carbaldehyde oxime is not extensively detailed in the surveyed literature, the principles governing its spectroscopic behavior can be understood by examining studies on analogous oxime-containing compounds.

Influence of Solvation on Electronic Spectra

The absorption of UV-Vis radiation by an oxime involves the promotion of electrons from lower-energy orbitals to higher-energy orbitals, primarily through π → π* and n → π* transitions. The energy required for these transitions, and thus the wavelength of maximum absorption (λmax), is sensitive to the surrounding solvent. This phenomenon, known as solvatochromism, arises from differential solvation of the molecule's ground and excited states.

Changes in solvent polarity can lead to shifts in the absorption spectrum. 9afi.com

Bathochromic Shift (Red Shift): A shift to a longer wavelength, indicating a decrease in the energy gap between the ground and excited states. This often occurs in polar solvents that stabilize the more polar excited state more than the ground state. 9afi.comyoutube.com

Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, signifying an increase in the transition energy. This is common for n → π* transitions in polar protic solvents, where hydrogen bonding stabilizes the non-bonding electrons in the ground state, increasing the energy required for excitation. 9afi.comyoutube.com

Studies on various oxime derivatives demonstrate these effects. For instance, the UV-visible spectra of 1,5-benzodiazepine oximes show distinct absorption bands that shift depending on the solvent, with shifts of up to 20 nm observed between different solvents like ethanol (B145695), acetonitrile (B52724), and DMSO. shd-pub.org.rs This highlights the influence of solvent polarity and hydrogen bonding capability on the electronic transitions within the oxime moiety.

The following table illustrates the hypothetical solvatochromic effects on the π → π* transition of an aliphatic oxime like Tetrahydrofuran-3-carbaldehyde oxime in a range of common solvents.

| Solvent | Polarity (Dielectric Constant, ε at 20°C) | Solvent Type | Hypothetical λmax (nm) | Observed Shift |

|---|---|---|---|---|

| n-Hexane | 1.88 | Non-polar | 210 | Reference |

| 1,4-Dioxane (B91453) | 2.21 | Non-polar Aprotic | 212 | Bathochromic |

| Acetonitrile | 37.5 | Polar Aprotic | 215 | Bathochromic |

| Ethanol | 24.5 | Polar Protic | 218 | Bathochromic |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | 220 | Bathochromic |

Application in Tautomerism Studies

UV-Vis spectroscopy is also instrumental in studying tautomeric equilibria in oximes. Oximes can exist in different isomeric forms, including constitutional isomers like oxime-nitrone tautomers and geometric isomers (E/Z). nih.gov Each tautomer or isomer possesses a unique electronic configuration and, consequently, a distinct UV-Vis absorption spectrum.

One of the most common equilibria studied is the acid-base equilibrium between the neutral oxime (C=N-OH) and its deprotonated form, the oximate anion (C=N-O⁻), which occurs with a change in pH. youtube.com The formation of the oximate anion typically extends conjugation, resulting in a significant bathochromic shift and often an increase in absorption intensity (hyperchromic effect). youtube.comresearchgate.net For example, studies on certain oxime-containing compounds show absorption bands for the neutral form in the 280-305 nm range at neutral pH, which shift to 330-360 nm upon deprotonation in a basic medium. researchgate.net

This pH-dependent spectral change allows for the determination of the acid dissociation constant (pKa) of the oxime group by monitoring the absorbance at a specific wavelength across a range of pH values.

The table below provides an illustrative example of how the UV-Vis spectrum of an oxime might change with pH, reflecting the equilibrium between the protonated and deprotonated forms.

| Species | pH Condition | Illustrative λmax (nm) | Molar Absorptivity (ε) | Dominant Form |

|---|---|---|---|---|

| Oxime (C=N-OH) | Acidic (e.g., pH 4) | 225 | 8,500 | Protonated |

| Equilibrium Mixture | Neutral (e.g., pH 7.4) | 225 and 260 | Variable | Mixture |

| Oximate (C=N-O⁻) | Basic (e.g., pH 11) | 260 | 12,000 | Deprotonated |

Furthermore, UV-Vis spectroscopy can be employed to investigate other forms of tautomerism, such as the equilibrium between E and Z geometric isomers. researchgate.netorganic-chemistry.org Since these isomers have different spatial arrangements, their electronic environments and, therefore, their absorption spectra can differ, allowing for the quantification of each isomer in a mixture under various conditions.

Theoretical and Computational Investigations of Tetrahydrofuran 3 Carbaldehyde Oxime

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental characteristics of oximes.

Density Functional Theory (DFT) is a robust computational method used to investigate the mechanics of chemical reactions. coe.edu By calculating the energies of reactants, transition states, and products, DFT can elucidate reaction pathways and predict their feasibility. coe.eduumn.edu For reactions involving oxime derivatives, such as 1,3-dipolar cycloadditions where nitrones (tautomers of oximes) act as 1,3-dipoles, DFT calculations are essential for distinguishing between different potential mechanisms, such as concerted or stepwise pathways. mdpi.compku.edu.cn

DFT studies can model the entire reaction coordinate, identifying the lowest energy path and the rate-determining steps. pku.edu.cn For example, in cycloaddition reactions, calculations can determine whether the reaction proceeds through a concerted [3+2] mechanism or a stepwise process involving a diradical or zwitterionic intermediate. mdpi.compku.edu.cn The choice of functional and basis set in DFT calculations is crucial for obtaining accurate results that align with experimental observations. coe.edu While specific DFT studies on the reaction mechanisms of Tetrahydrofuran-3-carbaldehyde (B41593) oxime are not prevalent in the literature, the principles and methodologies are well-established from studies on other organic molecules, including other furan (B31954) and oxime derivatives. umn.edupku.edu.cnresearchgate.net

Oximes can exist in different tautomeric and isomeric forms. The three primary tautomeric forms are the oxime, the nitrone, and the nitroso compound, with the oxime form generally being the most stable. nih.gov Additionally, due to the C=N double bond, oximes exhibit geometric isomerism, existing as syn (Z) and anti (E) isomers. nih.govmdpi.com

Computational studies on analogous compounds, such as N-substituted indole-3-carbaldehyde oximes, have shown that both syn and anti isomers can be synthesized and that they can interconvert, a process known as isomerization. nih.govmdpi.com The stability of these isomers can be influenced by factors like the pH of the medium. nih.gov For instance, in some indole-3-carbaldehyde oximes, acidic conditions favor the isomerization of the anti product into the more stable syn product. nih.gov DFT calculations can predict the relative energies of these isomers, helping to rationalize their observed ratios under different conditions.

Table 1: General Findings on Oxime Isomerism from Computational Studies

| Isomer Type | Common Stability Trend | Factors Influencing Stability | Computational Method |

|---|---|---|---|

| syn (Z) | Often more stable | pH, solvent, substituents | DFT |

This table is based on general findings for similar oxime compounds, such as indole-3-carbaldehyde oxime derivatives. nih.govmdpi.com

Computational chemistry is widely used to predict spectroscopic parameters and analyze the conformational landscape of flexible molecules. For a molecule like Tetrahydrofuran-3-carbaldehyde oxime, this involves analyzing the puckering of the five-membered tetrahydrofuran (B95107) (THF) ring and the orientation of the carbaldehyde oxime substituent. The THF ring typically adopts either an envelope (E) or a twist (T) conformation. d-nb.info

DFT calculations, often using methods like B3LYP with appropriate basis sets (e.g., 6-311++G**), can be used to optimize the geometries of different possible conformers and calculate their relative energies. d-nb.infoekb.eg For the closely related molecule tetrahydrofurfuryl alcohol, computational studies have identified multiple stable conformers with very small energy differences, indicating a complex conformational landscape. d-nb.inforesearchgate.net These calculations also allow for the prediction of vibrational frequencies (IR spectra) and NMR chemical shifts (¹H and ¹³C NMR), which are invaluable for interpreting experimental spectra and confirming the structures of the observed conformers. ekb.eg

Table 2: Predicted Conformational Data for Tetrahydrofuran Derivatives

| Conformer Type | Ring Puckering | Relative Stability | Key Stabilizing Interaction |

|---|---|---|---|

| Conformer I | Envelope (E) | Often among the most stable | Intramolecular hydrogen bonding |

Data is generalized from computational studies on substituted tetrahydrofurans like tetrahydrofurfuryl alcohol. d-nb.inforesearchgate.net

Molecular Dynamics Simulations for Solvent Effects on Oxime Reactivity and Stability

Molecular dynamics (MD) simulations are a computational technique for studying the time-dependent behavior of atoms and molecules. easychair.org By simulating the explicit movement of both the solute (oxime) and solvent molecules, MD provides insights into how the solvent influences conformational dynamics, stability, and reactivity. easychair.orgresearchgate.net

The solvent can significantly impact the conformational preferences of a molecule by forming hydrogen bonds or through other non-covalent interactions. researchgate.net For a molecule containing a THF ring, the polarity of the solvent can affect the relative stability of different ring puckering conformations. MD simulations can model these interactions explicitly, revealing the structure of the solvent shell around the oxime and its role in mediating molecular behavior. easychair.orgosti.gov For instance, simulations of polyethylene (B3416737) oxide in different solvents showed a distinct preference for gauche conformations in polar solvents like water and methanol (B129727), which was attributed to hydrogen bonding. researchgate.net Similarly, MD simulations can be used to study how solvent molecules mediate the interactions between a reactant and its target, which is crucial for understanding reaction kinetics in solution. easychair.org

In Silico Modeling for Understanding Intramolecular Interactions and Conformational Landscapes

In silico modeling encompasses a range of computational techniques used to explore the factors governing a molecule's three-dimensional structure. For Tetrahydrofuran-3-carbaldehyde oxime, a key focus is the interplay between the flexible THF ring and the oxime substituent. The conformational landscape is determined by the potential energy surface, which can be mapped out using quantum chemical calculations. d-nb.info

These models can identify and quantify intramolecular interactions, such as hydrogen bonds between the oxime's hydroxyl group and the ether oxygen of the THF ring. Non-covalent interaction (NCI) analysis is a tool used to visualize and characterize these weak interactions, which are critical for stabilizing specific conformers. researchgate.net Studies on similar molecules have shown that subtle balances between these intramolecular forces and steric hindrance dictate the preferred molecular geometry. researchgate.netresearchgate.net

Computational Studies on Hydrogen Bonding Interactions in Oxime Solvates

Hydrogen bonding is a critical interaction for oximes, both intramolecularly and intermolecularly with solvent molecules. Computational studies can provide detailed information about the strength and nature of these bonds. researchgate.net The theory of "Atoms in Molecules" (AIM) can be used to analyze the electron density distribution to characterize hydrogen bonds. researchgate.net

When an oxime is dissolved in a protic solvent, it can act as both a hydrogen bond donor (via the -OH group) and acceptor (via the nitrogen and oxygen atoms). mdpi.com Computational models can simulate these interactions in "solvates" (solute-solvent clusters). Methods like Natural Bond Orbital (NBO) analysis can be used to study the donor-acceptor interactions within these solvates, quantifying their stabilization energy. researchgate.net This analysis helps explain how the solvent stabilizes the solute and can influence the relative populations of different isomers or conformers.

Advanced Synthetic Applications of Tetrahydrofuran 3 Carbaldehyde Oxime As a Building Block

Design and Synthesis of Nitrogen-Containing Heterocycles Utilizing the Oxime Functional Group

The oxime functional group is a well-established precursor for the synthesis of various nitrogen-containing heterocycles. rsc.org Its C=N-OH linkage can participate in a variety of cyclization and rearrangement reactions, making Tetrahydrofuran-3-carbaldehyde (B41593) oxime a valuable starting material for creating novel heterocyclic structures appended to a THF core.

The versatile reactivity of the oxime group enables its conversion into several important aromatic nitrogen-containing heterocycles.

Pyrroles: A common strategy for pyrrole (B145914) synthesis from oximes involves a rsc.orgrsc.org-sigmatropic rearrangement. For instance, the oxime can be converted to an O-vinyl oxime ether, which then undergoes rearrangement and subsequent cyclization to form the pyrrole ring.

Pyridines: Pyridine derivatives can be accessed through annulation reactions. For example, cobalt(III)-catalyzed annulation of α,β-unsaturated oxime ethers with alkynes is a known method for producing multisubstituted pyridines. iars.info Another approach involves the cyclization of δ-methoxyimino-β-ketothioesters, which can be prepared through chain elongation starting from an oxime-containing precursor, to form N-methoxy-2-pyridones. Subsequent cleavage of the N-O bond yields the final 2-pyridone structure. rsc.org

Pyrazines: The synthesis of pyrazines can be achieved from α-imino carbenoids, which can be generated from α-diazo oxime ethers. These intermediates react with 2H-azirines to yield unsymmetrically substituted pyrazines.

Table 1: Synthetic Routes to N-Heterocycles from Oxime Precursors

| Heterocycle | Synthetic Strategy | Key Intermediate | Catalyst/Conditions |

|---|---|---|---|

| Pyrrole | rsc.orgrsc.org-Sigmatropic Rearrangement | O-Vinyl Oxime Ether | Thermal or Lewis Acid |

| Pyridine | Annulation with Alkynes | α,β-Unsaturated Oxime Ether | Co(III) Catalyst |

| Pyridone | Cyclization & N-O Cleavage | δ-Methoxyimino-β-ketothioester | DBU, then SmI₂ |

| Pyrazine | Reaction with 2H-Azirines | α-Imino Carbenoid (from α-diazo oxime ether) | Rhodium Catalyst |

The oxime group is also a valuable precursor for the synthesis of strained, three-membered nitrogen heterocycles like azirines and aziridines. These compounds are important synthetic intermediates due to their high ring strain, which facilitates various ring-opening and rearrangement reactions.

2H-Azirines: These can be synthesized from oxime derivatives through several methods. One notable approach is the rhodium-catalyzed rearrangement of α-diazo-oxime ethers, which provides access to 2H-azirine-2-carboxylic esters. iars.info Additionally, modern flow chemistry techniques have been developed for the synthesis of 2H-azirines and aziridines from oxime substrates, offering improved efficiency and control. researchgate.net

Aziridines: The conversion of oximes to aziridines can be accomplished via intramolecular C-H oxidative amination reactions promoted by copper catalysts, using oxygen as the oxidant. organic-chemistry.org Another established method involves the reaction of oximes with Grignard reagents, known as the Hoch-Campbell ethylenimine synthesis.

Table 2: Synthesis of Strained Nitrogen Heterocycles from Oximes

| Product | Method | Reagents/Catalyst | Key Features |

|---|---|---|---|

| 2H-Azirine | Rearrangement | α-Diazo-oxime ether, Rhodium catalyst | Access to functionalized azirines. iars.info |

| Aziridine (B145994) | Intramolecular C-H Amination | Copper catalyst, O₂ | Forms aziridine ring via C-N bond formation. organic-chemistry.org |

| Aziridine | Hoch-Campbell Synthesis | Grignard Reagent (e.g., RMgBr) | Classic method for aziridine formation from certain oximes. |

| Azirine/Aziridine | Flow Synthesis | Oxime Substrate | Enables continuous and controlled production. researchgate.net |

Development of Functionalized Amines and Amino Alcohols for Complex Molecular Assembly

Tetrahydrofuran-3-carbaldehyde oxime is a precursor to valuable functionalized amines and amino alcohols, which are crucial building blocks in medicinal chemistry and natural product synthesis.

The most direct transformation is the reduction of the oxime group to a primary amine, yielding (Tetrahydrofuran-3-yl)methanamine (B69705) . This reaction can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Furthermore, the tetrahydrofuran (B95107) ring itself can be a scaffold for producing amino alcohols. For example, a synthetic protocol involving the treatment of THF with N-tosyliminobenzyliodinane (PhINTs) followed by a Grignard reagent can furnish 4-substituted-N-tosyl-1,4-amino alcohols. rsc.org While this method applies to the parent THF ring, it illustrates a strategy that could be adapted for functionalized THF derivatives. The synthesis of γ-amino alcohols can also be achieved through intramolecular C-H amination of sulfamate (B1201201) esters, which cyclize to form oxathiazinanes that serve as 1,3-amino alcohol precursors. organic-chemistry.org

Table 3: Derivable Amines and Amino Alcohols

| Compound Name | Structure | Synthetic Route from Oxime |

|---|---|---|

| (Tetrahydrofuran-3-yl)methanamine |  |

Reduction of the oxime (e.g., with LiAlH₄ or H₂/Pd) |

| 1,3-Amino Alcohols |  |

Multi-step synthesis involving C-H amination of precursors derived from the THF scaffold. organic-chemistry.org |

| 1,4-Amino Alcohols |  |

Synthesis via ring-opening/amination strategies on the THF core. rsc.org |

Role in Chiral Synthesis and Stereoselective Transformations, Leveraging the Tetrahydrofuran Chirality

The carbon atom at the 3-position of the tetrahydrofuran ring in Tetrahydrofuran-3-carbaldehyde oxime is a stereocenter. This inherent chirality makes the molecule a valuable building block for asymmetric synthesis. nih.govresearchgate.net When an enantiomerically pure form of the starting material is used, its stereochemistry can be transferred to more complex products, influencing the stereochemical outcome of subsequent reactions in a process known as substrate-controlled synthesis.

The stereoselective synthesis of substituted tetrahydrofurans is a well-developed field, with numerous methods available to construct the THF ring with high diastereoselectivity. nih.gov These methods include:

[3+2] Cycloaddition Reactions: These reactions provide a convergent route to highly substituted tetrahydrofurans, often creating multiple stereocenters in a single step. nih.gov For example, the cycloaddition of chiral allylsilanes with α-keto esters can yield tetrahydrofuran derivatives with a high degree of diastereoselectivity. researchgate.net

Intramolecular Reactions: Cyclization of chiral precursors, such as enantiomeric lactone carboxylic acids, can produce enantioenriched tetrahydrofuran derivatives. researchgate.net

By starting with a chiral, non-racemic form of Tetrahydrofuran-3-carbaldehyde oxime, the existing stereocenter can direct the formation of new stereocenters during synthesis. For example, nucleophilic addition to a carbonyl group derived from the oxime could be influenced by the stereochemistry of the adjacent ring, leading to a diastereoselective outcome. This makes the molecule a powerful tool for constructing complex, stereochemically defined natural products and pharmaceuticals. nih.gov

Table 4: Strategies in Chiral Synthesis Leveraging the THF Moiety

| Synthetic Strategy | Description | Stereochemical Control |

|---|---|---|

| Substrate-Controlled Addition | The existing stereocenter at C3 directs the approach of a nucleophile to a reactive center derived from the oxime. | Diastereoselectivity |

| Chiral Pool Synthesis | Using an enantiopure starting material ensures the final product is also enantiopure. | Enantioselectivity |

| Diastereoselective Cyclization | The chiral THF moiety influences the transition state of a cyclization reaction, favoring one diastereomer. | Diastereoselectivity |

Derivatization for Advanced Material Science Applications

The unique combination of a polar heterocyclic ring and a reactive oxime group in Tetrahydrofuran-3-carbaldehyde oxime makes it an interesting candidate for applications in material science, particularly in polymer modification and the development of cross-linking agents.

The oxime functionality offers several routes for incorporation into polymeric materials.

Polymer Modification: Post-polymerization modification is a powerful technique for introducing new functionalities onto existing polymer backbones. The oxime group can serve as a reactive handle for grafting onto polymers. For example, photochemical oximation has been used to functionalize polyethylene (B3416737) backbones. nih.gov Similarly, Tetrahydrofuran-3-carbaldehyde oxime could potentially be attached to polymers containing complementary functional groups.

Cross-linking Agents: Oxime chemistry is widely used in the formulation of cross-linking agents, especially for silicone-based polymers. Oxime silanes, for instance, are essential components in neutral moisture-curing silicone sealants. They react with hydroxy-functionalized silicone polymers to form a stable, cross-linked elastomer network. The dynamic covalent nature of the oxime bond can also be exploited to create self-healing hydrogels. researchgate.net

By converting Tetrahydrofuran-3-carbaldehyde oxime into a multifunctional silane (B1218182) derivative (e.g., a trialkoxysilane or a tris(oximino)silane), it could function as a novel cross-linking agent. The polar tetrahydrofuran moiety would be incorporated into the polymer network, potentially modifying the material's properties, such as adhesion, polarity, or thermal stability. researchgate.net

Table 5: Potential Applications in Polymer Science

| Application | Mechanism | Potential Effect of THF Moiety |

|---|---|---|

| Polymer Grafting | Reaction of the oxime with a functionalized polymer backbone. | Increased polarity, improved solvent resistance. |

| Silicone Sealant Cross-linker | Formation of an oximinosilane (B8626918) derivative that cross-links silanol-terminated polymers. | Modify flexibility and adhesion of the cured silicone. |

| Dynamic Covalent Networks | Reversible oxime bond formation for creating self-healing or re-processable materials. researchgate.net | Control over network dynamics and material properties. |

Development of Sorbents and Responsive Materials

The unique structural features of Tetrahydrofuran-3-carbaldehyde oxime make it a promising candidate for the development of novel sorbents and responsive materials. The oxime group can act as a coordination site for metal ions, suggesting its potential incorporation into polymer matrices or onto solid supports to create selective sorbents for heavy metal remediation or catalyst recovery.

Furthermore, the oxime functionality is known to undergo reversible cleavage and formation, a property that could be exploited in the design of responsive materials. For instance, polymers functionalized with this oxime could exhibit changes in their physical or chemical properties, such as swelling or solubility, in response to stimuli like pH changes or the presence of specific analytes. While specific studies on Tetrahydrofuran-3-carbaldehyde oxime in this context are limited, the principles of oxime-based dynamic covalent chemistry provide a strong foundation for future research in this area.

Table 1: Potential Applications in Sorbent and Responsive Material Development

| Application Area | Potential Role of Tetrahydrofuran-3-carbaldehyde Oxime | Key Functional Group |

| Sorbents | Incorporation into polymers or onto solid supports for metal ion chelation. | Oxime (-C=N-OH) |

| Responsive Materials | As a dynamic covalent linkage in polymers, enabling stimulus-responsive behavior. | Oxime (-C=N-OH) |

Exploration in Dynamic and Energetic Materials

The field of dynamic and energetic materials could also benefit from the incorporation of building blocks like Tetrahydrofuran-3-carbaldehyde oxime. The nitrogen-oxygen bond in the oxime group is a potential source of energy, and its presence in a molecule can contribute to its energetic properties. While not a high-energy material on its own, its derivatives could be explored as components in more complex energetic formulations.

More significantly, the tetrahydrofuran ring can influence the physical properties of materials, such as their thermal stability and sensitivity. The combination of the oxime and tetrahydrofuran moieties in a single building block allows for the fine-tuning of these properties in the resulting materials. Research in this area is still in its nascent stages, but the modular nature of this compound makes it an attractive target for systematic studies in the design of new dynamic and energetic systems.

Applications in Multi-Component Reactions and Cascade Processes for Molecular Complexity

Multi-component reactions (MCRs) and cascade processes are powerful tools in modern organic synthesis for the rapid construction of complex molecules from simple starting materials. Oximes are known to be versatile participants in such reactions. For example, the oxime group can act as a nucleophile or be converted in situ into other reactive species like nitrones, which can then undergo cycloaddition reactions.

Tetrahydrofuran-3-carbaldehyde oxime, with its bifunctional nature, is well-suited for the design of novel MCRs and cascade sequences. The tetrahydrofuran ring can provide stereochemical control and influence the reactivity of the oxime group. It is conceivable that this building block could participate in cascade reactions initiated by the oxime functionality, leading to the formation of complex heterocyclic scaffolds incorporating the tetrahydrofuran motif. nih.govrsc.org Such strategies would be highly atom-economical and efficient for generating molecular diversity. frontiersin.org

One potential application is in 1,3-dipolar cycloaddition reactions, a cornerstone of heterocyclic synthesis. nih.govwikipedia.org The oxime can be a precursor to a nitrone, a 1,3-dipole, which can then react with a dipolarophile to form a five-membered heterocyclic ring. rsc.orgresearchgate.net The presence of the tetrahydrofuran substituent could influence the regio- and stereoselectivity of such cycloadditions.